2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile
Description
2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is a malononitrile derivative featuring a propenylidene backbone substituted with a dimethylamino group and a 4-bromoanilino moiety. This compound belongs to a class of push-pull chromophores, where electron-donating (dimethylamino) and electron-withdrawing (malononitrile and bromoanilino) groups create conjugated π-systems. Such structures are critical in nonlinear optical (NLO) materials, organic electronics, and as intermediates in synthesizing heterocyclic compounds . Its synthesis likely involves Knoevenagel condensation, a common method for preparing malononitrile derivatives, as evidenced by analogous protocols in related compounds .
Properties
IUPAC Name |
2-[(E)-3-(4-bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4/c1-19(2)14(11(9-16)10-17)7-8-18-13-5-3-12(15)4-6-13/h3-8,18H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIROQGHZQHYIP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with a suitable aldehyde to form an intermediate Schiff base.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with malononitrile in the presence of a base, such as sodium ethoxide, to yield the final product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Substituent Impact :
- Electron-Withdrawing Groups (EWGs) : The 4-bromo substituent in the target compound provides stronger electron withdrawal than methyl () or methoxy () groups, enhancing intramolecular charge transfer (ICT) and NLO activity .
- Halogen Effects : Fluorine in the 2,4-difluoro analog () improves solubility and polarizability but reduces thermal stability compared to bromine.
Key Differences :
Physical and Optical Properties
- Crystal Packing: Analogous malononitrile derivatives () exhibit parallel dimeric arrangements stabilized by O—H···N(cyano) and C—H···π interactions. The target compound likely forms similar hydrogen-bonded networks, influencing solid-state optical behavior .
- Bond-Length Alternation (BLA) : Compounds with strong EWGs (e.g., nitro, bromo) show reduced BLA, correlating with higher hyperpolarizability and NLO performance .
- Thermal Stability : Bromine’s high atomic mass and strong EWG nature may improve thermal stability compared to fluoro or methyl analogs .
Biological Activity
2-[3-(4-Bromoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile, also known as a derivative of malononitrile, has garnered attention for its potential biological activities. This compound, with the molecular formula C14H13BrN4 and a molar mass of 317.18 g/mol, is characterized by its complex structure that includes a bromoaniline moiety and a dimethylamino group, which may contribute to its biological properties.
- Molecular Formula : C14H13BrN4
- CAS Number : 339102-35-1
- Molar Mass : 317.18 g/mol
Biological Activity Overview
Research indicates that compounds in the malononitrile class exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific compound has not been extensively studied in isolation; however, insights can be drawn from related compounds and their mechanisms of action.
- Inhibition of Enzymatic Activity : Similar malononitrile derivatives have been shown to inhibit key enzymes involved in disease processes. For instance, studies on related compounds have demonstrated competitive inhibition of tyrosinase, an enzyme critical in melanin production, which could suggest a similar potential for the compound .
- Antimicrobial Properties : Some malononitrile derivatives have exhibited antimicrobial activity against various pathogens. This is attributed to their ability to disrupt cellular processes or inhibit vital enzymatic functions in bacteria and fungi.
- Anti-cancer Activity : Several studies have highlighted the anti-proliferative effects of malononitrile derivatives on cancer cell lines. These effects are often linked to the induction of apoptosis and cell cycle arrest through various signaling pathways.
Case Study 1: Tyrosinase Inhibition
A study focusing on related malononitrile derivatives reported that certain compounds demonstrated significant inhibition of tyrosinase activity with IC50 values lower than those of standard inhibitors like kojic acid . This suggests that this compound may possess similar properties.
| Compound | IC50 (μM) |
|---|---|
| BMN11 | 17.05 |
| Kojic Acid | 36.68 |
Case Study 2: Antimicrobial Activity
Research on other malononitrile derivatives has shown promising results against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.
Case Study 3: Anti-cancer Effects
In vitro studies have indicated that malononitrile derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific pathways involved include caspase activation and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
